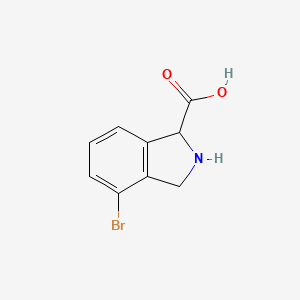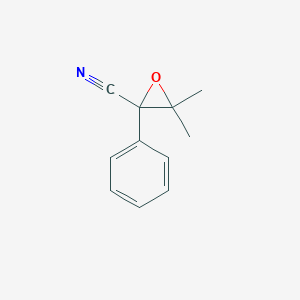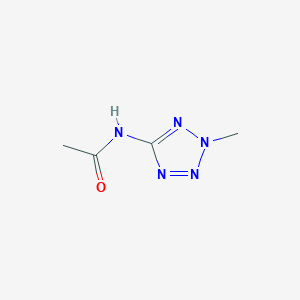
N-(2-Methyl-2H-tetrazol-5-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methyl-2H-tetrazol-5-yl)-acetamide is a compound that belongs to the class of tetrazoles, which are known for their diverse biological activities and applications in various fields Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-2H-tetrazol-5-yl)-acetamide typically involves the reaction of 2-methyl-2H-tetrazole with acetic anhydride or acetyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methyl-2H-tetrazol-5-yl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazole derivatives .
Aplicaciones Científicas De Investigación
N-(2-Methyl-2H-tetrazol-5-yl)-acetamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antihypertensive agent and its ability to inhibit urease enzyme activity.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-Methyl-2H-tetrazol-5-yl)-acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. This can lead to various therapeutic effects, such as antihypertensive activity and urease inhibition . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N-(2-Methyl-2H-tetrazol-5-yl)-acetamide can be compared with other tetrazole derivatives:
2-Methyl-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]propanamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.
3-Hydrazino-N-(2-methyl-2H-tetrazol-5-yl)-4-nitrobenzamide: This compound contains additional functional groups that confer unique properties and applications.
Propiedades
Número CAS |
6154-06-9 |
|---|---|
Fórmula molecular |
C4H7N5O |
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
N-(2-methyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C4H7N5O/c1-3(10)5-4-6-8-9(2)7-4/h1-2H3,(H,5,7,10) |
Clave InChI |
LNNSLBKTJSIVFU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NN(N=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone]](/img/structure/B14008325.png)
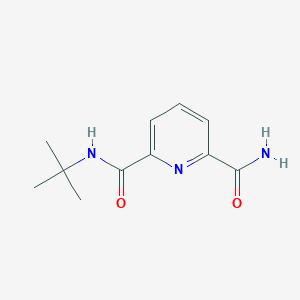
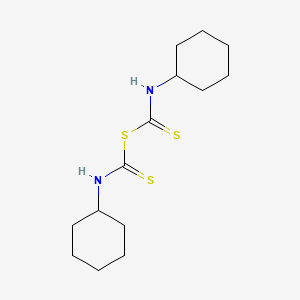
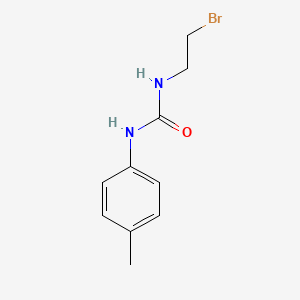
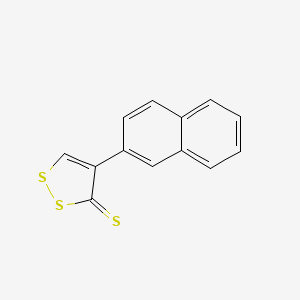


acetate](/img/structure/B14008377.png)
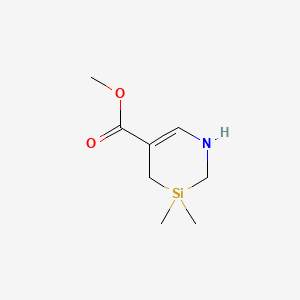
![2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B14008385.png)
![4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14008394.png)

